DCzTRZ

Vue d'ensemble

Description

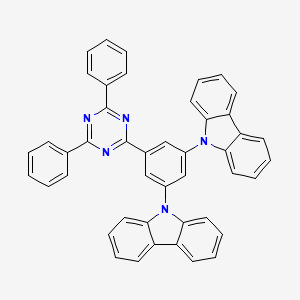

DCzTRZ, also known as 9,9’- (5- (4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9H-carbazole), is a thermally activated delayed fluorescence (TADF) material. It is primarily used as a blue dopant in organic light-emitting diodes (OLEDs). The compound consists of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DCzTRZ involves the attachment of carbazole moieties to a phenyl ring of a 1,3,5-triphenyltriazine unit. The reaction typically requires a solvent such as toluene and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using high-purity sublimation techniques. This method ensures that the compound is obtained in a highly pure form, which is crucial for its application in OLEDs .

Analyse Des Réactions Chimiques

Photodegradation Reactions

DCzTRZ undergoes UV-induced degradation primarily at triplet states (T₁) rather than singlet states (S₁). Key findings include:

-

Degradation Mechanism : C-N bond cleavage occurs at T₁ due to triplet exciton accumulation, confirmed via UV irradiation (380 nm) in degassed benzene solutions .

-

Quenching Effects : Addition of triplet quencher 2-benzoylnaphthalene (2-BP) stabilizes emission intensity by suppressing T₁ excitons .

-

Oxygen Sensitivity : Aerated solutions show minimal degradation due to rapid oxygen-mediated T₁ quenching (k ~ 10⁹ s⁻¹) .

Table 1: Photodegradation Parameters of this compound

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Emission decay (5 hrs) | >90% intensity loss | Degassed, 380 nm UV | |

| k<sub>RISC</sub> | 10⁴–10⁵ s⁻¹ | Benzene solvent | |

| Activation energy (Eₐ) | 0.72 eV | T₁ state bond cleavage |

Bond Cleavage Dynamics

Quantum-chemical calculations reveal this compound’s bond dissociation energetics:

-

Transition States : C-N cleavage involves hybrid 3π-π*/3σ-σ* orbitals at elongation lengths of 0.4–0.5 Å .

-

Bell-Evans-Polanyi Correlation : Linear relationship between bond dissociation energy (BDE - E<sub>T1</sub>) and activation energy (Eₐ) (R² = 0.98) .

-

Fragile Bond Identification : Triazine-linked carbazole units exhibit lower BDE (3.2 eV) vs. non-TADF analogs (>4.0 eV) .

Exciplex Formation in OLEDs

This compound acts as an electron acceptor in green TADF-OLEDs:

-

Reaction with DMAC-DPS : Forms stable exciplexes with donor DMAC-DPS, achieving photoluminescence quantum yields >80% .

-

Device Efficiency : External quantum efficiency (EQE) peaks at 22.4% due to optimized reverse intersystem crossing (RISC) .

Stability Limitations

Applications De Recherche Scientifique

Composition and Structure

DCzTRZ consists of two electron-donating carbazole moieties attached to a 1,3,5-triphenyltriazine unit, which is electron deficient . The key structural difference between this compound and TCzTRZ is that this compound has a relatively blue-shifted absorption and emission spectrum, while TCzTRZ contains an additional carbazole unit .

Role in OLEDs

This compound is utilized as a blue dopant material in TADF-OLEDs . Its capacity to act as an electron acceptor allows it to form exciplexes with electron donors like DMAC-DPS, which is useful in creating green TADF-OLED devices with high photoluminescence quantum yield and quantum efficiency . In OLEDs, this compound can achieve high efficiency and stability, essential for creating deep-blue OLEDs .

Thermally Activated Delayed Fluorescence (TADF)

TADF materials like this compound are designed to have a small energy gap (ΔEST) between their singlet and triplet states . This design facilitates the transfer of excitons from the triplet state (T1) to the singlet state (S1) through reverse intersystem crossing (RISC), leading to delayed fluorescence .

Enhancing TADF Behavior

The efficiency of TADF in compounds such as this compound can be enhanced through molecular substitutions . Substituting electron-withdrawing groups on the phenylene spacer moiety improves TADF behavior .

Performance and Stability

This compound exhibits a high glass transition temperature (160 °C), which contributes to the long-term stability of devices . Research indicates that the chemical degradation of TADF materials involves bond cleavage at the triplet state . Factors such as bond dissociation energy play a key role in the intrinsic stability of OLED materials .

Case Studies and Research Findings

- High-Efficiency Deep-Blue OLEDs : A study utilized a novel molecule (CzSiTrz) with carbazole and triazine fragments to create deep-blue OLEDs. These OLEDs achieved CIE coordinates of (0.157, 0.076) and a record-high external quantum efficiency (EQE) of 20.35% at high luminance (5000 cd m−2) . The molecule design facilitated a dual-channel intra/intermolecular exciplex (DCIE) emission with fast reverse intersystem crossing (RISC) .

- Photoluminescence Studies : Research on CzSiTrz revealed that it exhibits enhanced intensity and blue-shifted photoluminescence spectra peaks in the aggregated state. This is attributed to the reduction of Stokes shift, resulting from the crowded space and suppressed geometric relaxation .

- Material Stability : Studies have explored the correlation between bond dissociation energy (BDE), triplet energy (ET1), and device lifetime in TADF materials, including this compound . These investigations highlight the importance of BDE in the stability of OLED materials .

Mécanisme D'action

DCzTRZ functions as a TADF material by utilizing the energy difference between its singlet and triplet states. The compound’s electron-donating carbazole moieties and electron-deficient 1,3,5-triphenyltriazine unit facilitate efficient reverse intersystem crossing, allowing for delayed fluorescence. This mechanism enhances the overall efficiency of OLED devices by harvesting triplet excitons .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dthis compound: Contains four electron-donating carbazole moieties attached to two phenyl rings of a 1,3,5-triphenyltriazine unit.

Uniqueness

This compound is unique due to its specific molecular structure, which provides a balance between electron-donating and electron-accepting properties. This balance results in high photoluminescence quantum yield and high quantum efficiency, making it an ideal material for blue TADF-OLED devices .

Activité Biologique

DCzTRZ (CAS Number 1106730-48-6) is a compound primarily recognized for its application in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). Its unique molecular structure, which includes two electron-donating carbazole units attached to an electron-deficient 1,3,5-triphenyltriazine framework, contributes to its significant photophysical properties and biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound exhibits a blue-shifted absorption and emission spectrum compared to similar compounds like TCzTRZ, making it suitable for applications requiring efficient blue light emission. The compound acts as a bipolar dopant in OLEDs, facilitating high photoluminescence quantum yields and quantum efficiency through the formation of exciplexes with electron donor materials such as DMAC-DPS .

Table 1: Molecular Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃N₅ |

| CAS Number | 1106730-48-6 |

| Absorption Peak | ~480 nm (blue emission) |

| Emission Peak | ~480 nm |

| Quantum Yield | High |

Biological Activity and Applications

The biological activity of this compound can be assessed through its role in OLED technology, where it enhances device performance. The TADF mechanism allows for nearly 100% internal quantum efficiency (IQE), which is critical in reducing energy consumption and improving device longevity .

Case Study: TADF OLED Devices

A study investigated the performance of a TADF OLED device utilizing this compound as a dopant. The device demonstrated an operational lifetime significantly improved by the stability of this compound under continuous operation. The findings indicated that the bond dissociation energy (BDE) of this compound plays a crucial role in determining the molecular stability at triplet states, directly impacting the device's longevity .

Photostability and Environmental Impact

Research has shown that this compound maintains stability under UV irradiation, suggesting its potential for long-term applications in various environments. In a comparative study involving different TADF materials, this compound exhibited resilience against photo-degradation, maintaining emission intensity better than other tested compounds after prolonged exposure to light .

Table 2: Photostability Comparison of TADF Compounds

| Compound | Initial Emission Intensity | Emission After 5h UV Exposure | Stability (%) |

|---|---|---|---|

| This compound | 100% | 85% | 85% |

| DMAC-DPS | 100% | 60% | 60% |

| DPAC-Trz | 100% | 40% | 40% |

Propriétés

IUPAC Name |

9-[3-carbazol-9-yl-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H29N5/c1-3-15-30(16-4-1)43-46-44(31-17-5-2-6-18-31)48-45(47-43)32-27-33(49-39-23-11-7-19-35(39)36-20-8-12-24-40(36)49)29-34(28-32)50-41-25-13-9-21-37(41)38-22-10-14-26-42(38)50/h1-29H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUBEMMFTUPINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H29N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.